Differential p53-Dependent Synthetic Lethality: 3,5-Dimethoxybenzyl Thioether Series vs. Non-Benzyl Thioether Analogs
Compounds bearing the 3,5-dimethoxybenzyl thioether moiety at the thiazole 2-position, including the target compound's close analog KU0171032, exhibit synthetic lethality with p53 mutations in osteosarcoma cells, a mechanism not observed in thiazole acetamide derivatives lacking this specific substitution pattern [1]. KU0171032 (2-{2-[(3,5-dimethoxybenzyl)sulfanyl]-1,3-thiazol-4-yl}-N-(2-thienylmethyl)acetamide), which shares the identical 3,5-dimethoxybenzyl thioether pharmacophore with CAS 941981-28-8 and differs only in the amide substituent (N-4-methylbenzyl vs. N-2-thienylmethyl), demonstrated synthetic lethality specifically in osteosarcoma cells harboring p53 mutations, while showing minimal effects on p53 wild-type cells [1]. By contrast, thiazole acetamide Src kinase inhibitors such as the unsubstituted N-benzyl derivative (8a) from Fallah-Tafti et al. act through Src kinase inhibition (c-Src GI50 = 1.34–2.30 μM in NIH3T3/c-Src527F and SYF/c-Src527F cells), a mechanism unrelated to p53 synthetic lethality [2].
| Evidence Dimension | p53-dependent synthetic lethality (mechanism of anticancer activity) |
|---|---|
| Target Compound Data | CAS 941981-28-8: Shares 3,5-dimethoxybenzyl thioether pharmacophore essential for p53-mutant synthetic lethality demonstrated by analog KU0171032 [1] |
| Comparator Or Baseline | Fallah-Tafti compound 8a: c-Src GI50 = 1.34 μM (NIH3T3/c-Src527F) and 2.30 μM (SYF/c-Src527F); no p53 synthetic lethality reported [2] |
| Quantified Difference | Mechanistic divergence: p53-mutant synthetic lethality vs. Src kinase inhibition. In vivo tumor growth reduction for KU0171032 in p53-knockdown osteosarcoma xenografts vs. no such data for non-thioether acetamides [1] |
| Conditions | KU0171032: canine and human osteosarcoma cell lines with p53 knockdown or mutant p53; in vivo xenograft models [1]; Fallah-Tafti 8a: NIH3T3/c-Src527F and SYF/c-Src527F cells, HT-29, BT-20, CCRF-CEM [2] |
Why This Matters
The 3,5-dimethoxybenzyl thioether group confers a distinct p53-dependent synthetic lethality mechanism; selecting a thiazole acetamide without this moiety (e.g., a generic Src kinase inhibitor) would not provide this specific biological activity, critical for research programs targeting p53-mutant cancers.
- [1] Rogers S, Meyer F, et al. Abstract 2903: A novel compound induces synthetic lethality for p53 mutations in osteosarcoma cells. Cancer Res. 2018;78(13_Supplement):2903. View Source
- [2] Fallah-Tafti A, Foroumadi A, Tiwari R, Shirazi AN, Hangauer DG, Bu Y, Akbarzadeh T, Parang K, Shafiee A. Thiazolyl N-benzyl-substituted acetamide derivatives: synthesis, Src kinase inhibitory and anticancer activities. Eur J Med Chem. 2011;46(10):4853-4858. View Source
